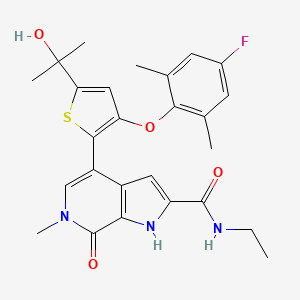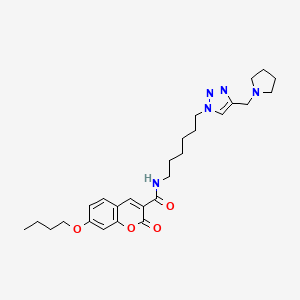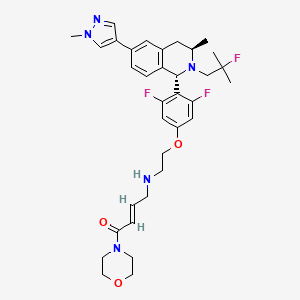
Lamotrigine (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamotrigine (hydrate) is a phenyltriazine compound primarily used as an anticonvulsant and mood stabilizer. It is marketed under the brand name Lamictal and is used to treat epilepsy and bipolar disorder. The compound is known for its ability to inhibit voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and reducing the release of excitatory neurotransmitters.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lamotrigine involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of lamotrigine hydrate involves the formation of a lamotrigine hydrate suspension, followed by filtration, drying, and milling of the dried lamotrigine hydrate crystals. The milled material is then mixed with pharmaceutically acceptable excipients to obtain the final product .
化学反応の分析
Types of Reactions: Lamotrigine undergoes various chemical reactions, including:
Oxidation: Lamotrigine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert lamotrigine to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Lamotrigine hydrate has a wide range of scientific research applications:
Chemistry: Used in the study of supramolecular synthons and cocrystal design.
Biology: Investigated for its effects on neuronal excitability and neurotransmitter release.
Medicine: Widely used in the treatment of epilepsy and bipolar disorder.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
作用機序
Lamotrigine exerts its effects by inhibiting voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces the release of excitatory neurotransmitters such as glutamate and aspartate, thereby stabilizing neuronal membranes and preventing excessive neuronal firing. The compound also enhances GABAergic neurotransmission, contributing to its neuroprotective effects .
類似化合物との比較
Lamotrigine is unique among anticonvulsants due to its phenyltriazine structure. Similar compounds include:
Carbamazepine: Another anticonvulsant that stabilizes neuronal membranes but has a different chemical structure.
Valproate: Used to treat epilepsy and bipolar disorder, but works by increasing GABA levels in the brain.
Phenytoin: Stabilizes neuronal membranes by inhibiting sodium channels, similar to lamotrigine, but has a different chemical structure.
Lamotrigine’s unique mechanism of action and chemical structure make it a valuable addition to the range of available anticonvulsants .
特性
分子式 |
C9H9Cl2N5O |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate |
InChI |
InChI=1S/C9H7Cl2N5.H2O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;/h1-3H,(H4,12,13,14,16);1H2 |
InChIキー |
KQMWTSFVXFEXDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)







